molecular formula C20H20N2O5 B1603779 (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid CAS No. 288149-55-3

(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid

Cat. No. B1603779
CAS RN: 288149-55-3
M. Wt: 368.4 g/mol
InChI Key: MZRFDZFXTSDMFA-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid, also known as FMOC-AA, is an amino acid derivative commonly used in the synthesis of peptides and peptidomimetics. FMOC-AA is a key component of Fmoc-based solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. FMOC-AA is a versatile and powerful tool for the synthesis of peptides and peptidomimetics since it can be used to synthesize a wide range of peptide structures, including cyclic peptides, β-amino acids, and unnatural amino acids.

Scientific Research Applications

(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid is widely used in the field of peptide and peptidomimetic synthesis for a variety of scientific research applications. It is used to synthesize a variety of peptide structures, including cyclic peptides, β-amino acids, and unnatural amino acids. It is also used to synthesize peptide-based inhibitors of enzymes, peptide-based drugs, and peptide-based vaccines. Furthermore, this compound is used in the synthesis of peptide-based fluorescent probes and imaging agents for use in biomedical research.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The main advantages of using (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid in peptide synthesis are its versatility and its ability to synthesize a wide range of peptide structures. Additionally, this compound is relatively easy to use and is cost-effective. However, there are some limitations to using this compound in peptide synthesis. For example, the deprotection of the Fmoc group requires the use of piperidine, which is toxic and corrosive. Additionally, the conversion of the acid chloride of 5-amino-5-oxopentanoic acid to the acid form of this compound requires the use of triethylamine, which is also toxic.

Future Directions

There are several potential future directions for (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid in peptide synthesis. One potential direction is the development of new methods for the synthesis of peptides and peptidomimetics using this compound. Additionally, there is potential for the development of novel peptide-based drugs and vaccines using this compound. Furthermore, there is potential for the development of new fluorescent probes and imaging agents using this compound. Finally, there is potential for the development of new methods for the deprotection of the Fmoc group and the conversion of the acid chloride of 5-amino-5-oxopentanoic acid to the acid form of this compound, which would reduce the use of toxic and corrosive chemicals.

properties

IUPAC Name

(4S)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c21-19(25)17(9-10-18(23)24)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,25)(H,22,26)(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRFDZFXTSDMFA-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620963
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

288149-55-3
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid
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(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid
Reactant of Route 3
(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid
Reactant of Route 4
(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid
Reactant of Route 5
(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid
Reactant of Route 6
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(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid

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